molecular formula C19H19N5O B2763023 4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile CAS No. 2380077-42-7

4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile

Cat. No. B2763023
CAS RN: 2380077-42-7
M. Wt: 333.395
InChI Key: BUGVOJLJKIIOST-UHFFFAOYSA-N
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Description

This compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme. Pyrrole rings are known to be a part of many biologically active compounds . The compound also contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms, like in many significant biomolecules such as DNA and RNA .

Scientific Research Applications

Histamine H4 Receptor Ligands

Studies have shown that derivatives of pyrimidine, similar to the specified chemical, have been synthesized and evaluated as ligands for the histamine H4 receptor (H4R), suggesting potential for anti-inflammatory and antinociceptive activities. These compounds have shown promise in vitro and in animal models, supporting the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).

Materials Science

In materials science, pyridine and pyrimidine derivatives have been utilized in the synthesis of novel polyimides with pyridine moieties in their main chain. These materials exhibit good solubility, thermal stability, and mechanical properties, making them suitable for applications in high-performance polymers (Wang et al., 2006).

Coordination Chemistry

In coordination chemistry, pyridine-based ligands with pendant nitrile groups have been synthesized and their complexes with platinum group metals studied. These complexes demonstrate unique structural features, which could be relevant for catalysis and materials science applications (Sairem et al., 2012).

Supramolecular Chemistry

Research in supramolecular chemistry has led to the development of bifunctional aromatic N-heterocycles, balancing hydrogen-bond donors and acceptors. These compounds, including pyridine-aminopyrimidine derivatives, have been synthesized and characterized, indicating potential applications in molecular recognition and assembly (Aakeröy et al., 2007).

Anticancer Research

Pyrimidine derivatives have been explored for their antiproliferative activity against various cancer cell lines, suggesting their utility in the development of new anticancer agents. The structure-activity relationship studies have highlighted the importance of the pyrimidine core for biological activity (Otmar et al., 2004).

Antibacterial Activity

Pyridine and pyrimidine compounds have also been synthesized for evaluation against bacterial strains, showcasing significant antibacterial activity. This research contributes to the development of new antimicrobial agents to combat resistant bacterial infections (Rostamizadeh et al., 2013).

properties

IUPAC Name

4-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-13-6-18(22-12-21-13)23-8-16-10-24(11-17(16)9-23)19(25)15-4-2-14(7-20)3-5-15/h2-6,12,16-17H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGVOJLJKIIOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzonitrile

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